molecular formula C11H14N4OS B14612644 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide CAS No. 57989-22-7

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide

Cat. No.: B14612644
CAS No.: 57989-22-7
M. Wt: 250.32 g/mol
InChI Key: FAKZLUQDROAKLO-UHFFFAOYSA-N
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Description

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a carbamothioylhydrazinylidene group, which contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide typically involves the reaction of ethyl phenylacetate with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. These interactions can lead to the inhibition of enzymatic activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

CAS No.

57989-22-7

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

IUPAC Name

2-(carbamothioylhydrazinylidene)-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C11H14N4OS/c1-2-15(9-6-4-3-5-7-9)10(16)8-13-14-11(12)17/h3-8H,2H2,1H3,(H3,12,14,17)

InChI Key

FAKZLUQDROAKLO-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C=NNC(=S)N

Origin of Product

United States

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